4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heteroatoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized by reacting diethylenetriamine with phosgene or other carbonyl compounds.
Coupling of Pyridine and Thiazole Rings: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyridine derivative in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDK4 and CDK6).
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDK4 and CDK6). By inhibiting these kinases, the compound prevents the phosphorylation of retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from G1 to S phase . This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Another compound with a thiazole and pyridine ring, known for its CDK4/6 inhibitory activity.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is unique due to its specific combination of pyridine, thiazole, and piperazine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK4/6 with high selectivity makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
4-pyridin-2-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(16-12-15-5-10-20-12)18-8-6-17(7-9-18)11-3-1-2-4-14-11/h1-5,10H,6-9H2,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNEXMWSKNPHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.